molecular formula C6H6N2O4 B187775 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 75092-39-6

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No. B187775
CAS RN: 75092-39-6
M. Wt: 170.12 g/mol
InChI Key: MFKWUVYTAQKQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound with the molecular formula C6H6N2O4 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two carboxylic acid groups at the 3 and 5 positions of the ring . The molecule also has a methyl group attached to the nitrogen atom at the 1 position .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.12 . The compound is stable under normal conditions, but specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the literature.

Scientific Research Applications

  • Synthesis and Crystal Structures of Mononuclear CuII/CoII Coordination Complexes : Pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential in forming mononuclear chelate complexes with CuII/CoII/ZnII, indicating applications in coordination chemistry and crystallography (Radi et al., 2015).

  • Structural, Spectral, and Theoretical Investigations : Studies on biologically important pyrazole-4-carboxylic acid derivatives highlight their structural and spectral properties, suggesting relevance in pharmaceutical and chemical research (Viveka et al., 2016).

  • Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research indicates the significance of 1-alkyl-pyrazole acid as an intermediate in synthesizing biologically active compounds, showcasing its pharmaceutical applications (Zhang Yu-jua, 2013).

  • Pyrazole Derivatives as Corrosion Inhibitors : Some pyrazole derivatives have been evaluated as corrosion inhibitors for steel, suggesting applications in materials science and industrial processes (Herrag et al., 2007).

  • Efficient Catalytic Phosphate Ester Cleavage by Binuclear Zinc(II) Pyrazolate Complexes : This study explores the use of dizinc(II) complexes based on pyrazolate ligands as functional models of phosphoesterases, relevant in biochemistry and catalysis (Penkova et al., 2009).

  • Cobalt(II) and Copper(II) in Selective Coordination of Armed Ligands : Research on novel pyrazole derivatives forming coordination complexes with CoII/CuII indicates applications in coordination chemistry (Hadda et al., 2007).

  • Modeling Molecular Interactions of Propounded Pyrazole Based Drug Candidates : This study includes the synthesis and testing of pyrazole derivatives for antimicrobial activities, pointing to their pharmaceutical and medical applications (Shubhangi et al., 2019).

  • Research on the Synthesis of 1-methyl-pyrazole-3-carboxylic Acid : The synthesis and optimization of this compound, confirming its structure through IR and chromatography, suggests its significance in chemical synthesis (Duan Yuan-fu, 2011).

  • Electrochemically Catalyzed N–N Coupling and Ring Cleavage Reaction of 1H-Pyrazoles : This research on electro-organic synthesis of heterocyclic compounds from pyrazoles indicates applications in organic chemistry and electrocatalysis (Zandi et al., 2021).

  • Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative : This study on the reactivity of trinitropyrazole derivatives suggests applications in the synthesis of novel compounds and potentially in materials science (Dalinger et al., 2013).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as D-amino acid oxidase, where it acts as an inhibitor, thereby protecting cells from oxidative stress induced by D-serine . Additionally, this compound can form stable complexes with metal ions, which may influence its interactions with proteins and other biomolecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By inhibiting D-amino acid oxidase, it reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage . This compound also affects gene expression related to oxidative stress and cellular metabolism, contributing to enhanced cell survival under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidation of D-amino acids . This inhibition reduces the formation of hydrogen peroxide, a reactive oxygen species, thereby mitigating oxidative stress. Additionally, the compound’s ability to chelate metal ions may further influence its interactions with other biomolecules, potentially altering their activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard storage conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits D-amino acid oxidase without causing significant adverse effects . At higher doses, potential toxic effects may arise, including disruptions in cellular metabolism and oxidative stress responses. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as D-amino acid oxidase, influencing the catabolism of D-amino acids . This interaction affects metabolic flux and the levels of metabolites, potentially altering cellular energy balance and redox states.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution may also be influenced by its ability to chelate metal ions, affecting its accumulation in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes such as D-amino acid oxidase . The compound’s localization may be directed by specific targeting signals or post-translational modifications, ensuring its presence in compartments where it can effectively inhibit enzyme activity and modulate cellular processes.

properties

IUPAC Name

1-methylpyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWUVYTAQKQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344635
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75092-39-6
Record name 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 3
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 4
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 5
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 6
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.